molecular formula C24H25FN8 B12395674 Alk5-IN-29

Alk5-IN-29

カタログ番号: B12395674
分子量: 444.5 g/mol
InChIキー: DMKDGVBLGDMHMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Alk5-IN-29 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

化学反応の分析

Types of Reactions

Alk5-IN-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

Pulmonary Arterial Hypertension (PAH)

Case Study: SB525334 in PAH Treatment
Research has demonstrated that Alk5 inhibitors like SB525334 can significantly reduce pulmonary arterial pressure and reverse right ventricular hypertrophy in rat models of PAH. In a study using monocrotaline-induced PAH in rats, treatment with SB525334 resulted in improved hemodynamics and reduced vascular remodeling, suggesting a therapeutic benefit for patients suffering from PAH .

Parameter Control SB525334 Treatment
Mean Pulmonary Arterial Pressure (mmHg)ElevatedSignificantly Reduced
Right Ventricular Hypertrophy IndexIncreasedDecreased
Vascular Remodeling (Histological Score)HighLow

Neurological Recovery

Case Study: ALK5 Signaling in Cerebral Ischemia
In models of cerebral ischemia, Alk5 signaling has been shown to promote neurogenesis and improve functional recovery post-injury. In a study utilizing a middle cerebral artery occlusion model in rats, increased expression of Gadd45b—mediated by ALK5—was linked to enhanced neuroplasticity and recovery of neurological function .

Time Post-Injury (Days) Neurobehavioral Score (LV-ALK5 Group) Neurobehavioral Score (Control Group)
3ImprovedBaseline
7Significantly ImprovedModerate Improvement
14Continued ImprovementNo Significant Change

Fibrosis Treatment

Case Study: Liver Fibrosis Model
Alk5-IN-29 has been evaluated for its efficacy in treating liver fibrosis. In a study where the compound was administered to mice with CCl4-induced liver injury, significant reductions in fibrosis markers were observed. The compound demonstrated enhanced effectiveness when delivered via a cell-specific conjugate targeting activated hepatic stellate cells .

Fibrosis Marker Control This compound Treatment
Hydroxyproline Content (µg/g)ElevatedSignificantly Reduced
Histological Fibrosis ScoreHighLow

作用機序

Alk5-IN-29 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation of downstream signaling molecules such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, thereby blocking the transforming growth factor beta signaling pathway. This leads to the modulation of gene expression and cellular responses associated with fibrosis, cancer, and other diseases .

生物活性

Alk5-IN-29 is a small molecule inhibitor targeting the Activin receptor-like kinase 5 (ALK5), which is a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of ALK5 has been associated with therapeutic potentials in cancer, fibrosis, and neurodegenerative diseases.

ALK5 functions primarily as a receptor for TGF-β and Activin ligands, mediating downstream signaling through phosphorylation of Smad proteins (Smad2 and Smad3). These proteins then translocate to the nucleus to regulate gene expression involved in cellular responses to TGF-β. By inhibiting ALK5, this compound disrupts this signaling cascade, leading to various biological effects.

Biological Activities

  • Anti-Fibrotic Effects :
    • This compound has shown potential in reducing fibrosis in various tissues. In studies involving lung fibroblasts, it inhibited TGF-β-induced expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen types I and III .
    • A dose-dependent response was observed, indicating the compound's efficacy in preventing fibrogenesis.
  • Neuroprotective Properties :
    • Research indicates that ALK5 signaling is involved in neurogenesis and recovery following cerebral ischemia. This compound administration has been linked to enhanced neuroplasticity and functional recovery in rodent models of stroke .
    • The compound promotes the expression of Gadd45b, a protein associated with neuronal survival and plasticity, thereby supporting neuroprotection.
  • Cancer Therapeutics :
    • In cancer models, this compound has been evaluated for its ability to inhibit tumor growth and metastasis. The compound disrupts TGF-β-mediated tumor progression by modulating the tumor microenvironment and inhibiting epithelial-mesenchymal transition (EMT) .
    • Studies have demonstrated that this compound can sensitize cancer cells to chemotherapy by impairing TGF-β signaling pathways that confer resistance.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReferences
Anti-FibroticInhibition of α-SMA, collagen I & III expression
NeuroprotectionEnhanced neurogenesis; increased Gadd45b expression
Cancer TreatmentInhibition of tumor growth; EMT modulation

Case Studies

  • Pulmonary Fibrosis Model :
    • In a controlled study using bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in significant reductions in lung collagen deposition and inflammation compared to untreated controls. Histological analysis confirmed decreased fibrotic lesions .
  • Stroke Recovery :
    • A study involving MCAO/R rats demonstrated that this compound administration post-injury significantly improved neurological scores and increased neuronal survival rates. The mechanism was linked to enhanced Gadd45b signaling pathways .
  • Breast Cancer Metastasis :
    • In vitro studies on breast cancer cell lines showed that this compound treatment reduced migratory capabilities and invasion through Matrigel assays, suggesting its potential as an anti-metastatic agent .

特性

分子式

C24H25FN8

分子量

444.5 g/mol

IUPAC名

2-N-[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H25FN8/c1-16-3-2-4-20-21(14-28-32-23(16)20)30-22-5-6-27-24(31-22)29-19-12-17(11-18(25)13-19)15-33-9-7-26-8-10-33/h2-6,11-14,26H,7-10,15H2,1H3,(H2,27,29,30,31,32)

InChIキー

DMKDGVBLGDMHMJ-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC(=C4)CN5CCNCC5)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。